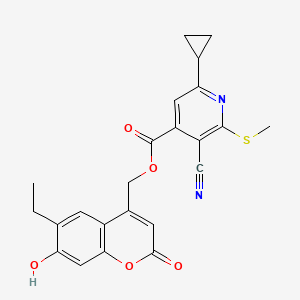![molecular formula C18H16FN3O3S B2699074 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 895806-20-9](/img/structure/B2699074.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” is a chemical compound . It is related to a series of compounds that have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
While specific synthesis details for “N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed as novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Scientific Research Applications
Cyclooxygenase Inhibition for Pain Management N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamides have been investigated for their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, without significantly affecting cyclooxygenase-1 (COX-1). This selective inhibition suggests potential for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, exemplified by the compound JTE-522, which demonstrated potent, selective COX-2 inhibition and is in phase II clinical trials (Hashimoto et al., 2002).
Antitumor and Anticancer Potential Compounds structurally related to N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide have shown considerable antitumor activity. Notably, novel sulfonamide-Schiff's bases and their derivatives have demonstrated cytotoxic effects against breast and cervix carcinoma cell lines, highlighting their potential as anticancer agents. Molecular docking studies suggest these compounds may act as protein tyrosine kinase (PTK) inhibitors, indicating a broad spectrum of therapeutic applications in oncology (Kamel et al., 2010).
Neuropharmacological Applications Research into N-phenylbenzenesulfonamide derivatives has expanded into neuropharmacology, focusing on selective serotonin receptor antagonism. Studies have identified compounds such as SB-357134, which exhibits high selectivity for the 5-HT6 receptor, potentially improving cognitive functions and offering therapeutic options for neuropsychiatric disorders (Stean et al., 2002).
Chemical Synthesis and Medicinal Chemistry Innovations The versatility of N-phenylbenzenesulfonamide derivatives in chemical synthesis and medicinal chemistry is noteworthy. Copper-catalyzed intermolecular aminoazidation of alkenes using N-fluorobenzenesulfonimide as a radical precursor is an example of their utility in generating valuable amine derivatives (Zhang & Studer, 2014). Furthermore, the development of sterically demanding fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide highlights the role of these compounds in facilitating enantioselective fluorination, crucial for synthesizing biologically active molecules (Yasui et al., 2011).
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPJFXWHXZHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


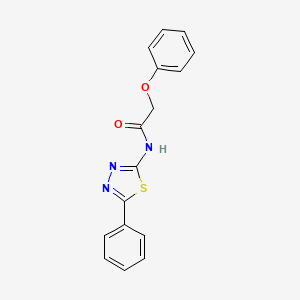
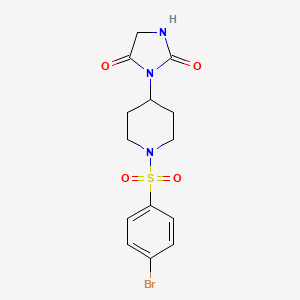

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)
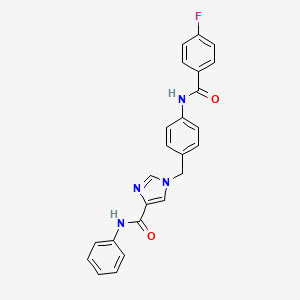
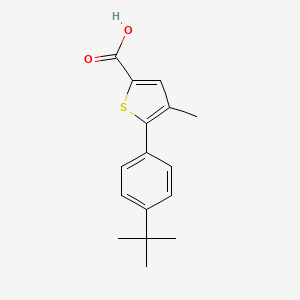
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)

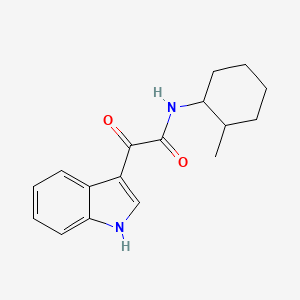
![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)
![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)
